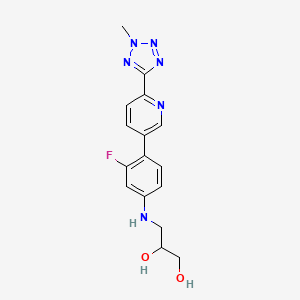

Torezolid Impurity 03

Description

Significance of Impurity Profiling in Pharmaceutical Research and Development

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in a drug substance or product. researchgate.net This process is of paramount importance throughout the drug development lifecycle for several key reasons. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. researchgate.net Some impurities may be toxic, mutagenic, or carcinogenic, posing a direct risk to patient health. oup.com

Furthermore, impurity profiles can influence the stability of a drug, potentially leading to the formation of degradation products during storage and reducing the shelf-life of the medication. usbio.net Rigorous impurity profiling is also essential for process optimization in drug manufacturing. By understanding the formation of impurities, manufacturers can refine synthetic routes and production parameters to minimize their presence. usbio.net From a regulatory standpoint, comprehensive impurity data is a mandatory component of new drug applications submitted to authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). usbio.net This ensures that all manufactured batches of a drug consistently meet the required quality standards.

Overview of Regulatory Frameworks for Impurities in Pharmaceutical Substances and Products (ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines to provide a unified standard for the control of impurities in new drug substances and products. The most pertinent of these are the ICH Q3A(R2) and Q3B(R2) guidelines.

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities that arise during the manufacturing process or storage of the API. synzeal.com It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. synzeal.com

ICH Q3B(R2): Impurities in New Drug Products This document addresses impurities found in the final drug product, which can include degradation products formed from the API or from interactions between the API and excipients. synzeal.com

These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. For organic impurities, the ICH provides specific thresholds that trigger the need for reporting, identification, and toxicological qualification. These thresholds are crucial for ensuring that any impurity present at a significant level has been assessed for its potential biological safety. nih.gov

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day total intake (whichever is lower) | ≥ 0.05% |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day total intake (whichever is lower) | ≥ 0.05% |

This table provides a simplified overview of the ICH Q3A/Q3B thresholds for impurities.

Contextualization of Torezolid within Oxazolidinone Antibacterials and its Prodrug (Torezolid Phosphate (B84403)/Tedizolid (B1663884) Phosphate)

Torezolid, also known as Tedizolid, is a second-generation oxazolidinone antibiotic. This class of antibacterial agents functions by inhibiting bacterial protein synthesis through a unique mechanism, binding to the 50S ribosomal subunit. jst.go.jp This mode of action makes them effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Torezolid itself is the active moiety, but it is administered as a prodrug called Tedizolid Phosphate (also referred to as Torezolid Phosphate). usbio.net This phosphate ester form enhances the aqueous solubility of the compound, facilitating its formulation for both oral and intravenous administration. nih.gov Following administration, endogenous phosphatases in the body rapidly convert Tedizolid Phosphate into the active drug, Torezolid. ekb.eg

Structure

3D Structure

Properties

Molecular Formula |

C16H17FN6O2 |

|---|---|

Molecular Weight |

344.34 g/mol |

IUPAC Name |

3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]propane-1,2-diol |

InChI |

InChI=1S/C16H17FN6O2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(25)9-24/h2-7,12,18,24-25H,8-9H2,1H3 |

InChI Key |

ITUGDHMBNIWCIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(CO)O)F |

Origin of Product |

United States |

Identification and Structural Elucidation of Torezolid Impurity 03

Isolation Strategies for Enriched Samples of Torezolid Impurity 03

Isolating impurities from a bulk drug substance is essential for their definitive identification and for obtaining reference standards for analytical method validation. clearsynth.com The isolation of this compound, the (S)-isomer of tedizolid (B1663884) phosphate (B84403), from the desired (R)-isomer requires advanced separation techniques due to their identical physical properties, except for their interaction with a chiral environment.

Chromatographic Isolation Techniques

Chromatography is the cornerstone of impurity isolation in the pharmaceutical industry, offering high-resolution separation based on differential partitioning of components between a stationary and a mobile phase.

Preparative HPLC is a powerful technique for isolating impurities in milligram-to-gram quantities. researchgate.net Given that this compound is the enantiomer of the prodrug, a chiral stationary phase (CSP) is required for its separation from the API. A reverse-phase HPLC method using a β-cyclodextrin-based chiral mobile phase additive has been reported for the enantioseparation of tedizolid phosphate, which can be scaled up for preparative purposes. japsonline.com

An alternative approach involves using a dedicated chiral column, such as a Chiralpak AD-H column, which consists of amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. google.com While analytical methods have been developed, preparative-scale isolation would involve optimizing parameters such as sample load and flow rate to maximize throughput while maintaining resolution. japsonline.comgoogle.com The isolation of degradation products of tedizolid phosphate has been achieved using preparative HPLC, demonstrating the technique's applicability. researchgate.net

Table 1: Representative Preparative HPLC Parameters for Chiral Separation

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Chiralpak AD-H (250 mm x 20 mm, 5 µm) | google.com |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (65:35:0.1, v/v/v) | japsonline.com |

| Flow Rate | 15-20 mL/min | japsonline.com |

| Detection | UV at 300 nm | oup.comnih.gov |

| Sample Loading | Optimized based on resolution; typically mg scale | researchgate.net |

| Fraction Collection | Peak-based, targeting the elution of the (S)-isomer | researchgate.net |

Thin-Layer Chromatography (TLC) is an essential analytical tool for monitoring the progress of reactions and the effectiveness of purification steps. mdpi.com For the isolation of this compound, TLC is used to assess the purity of fractions collected from preparative HPLC or flash chromatography. oup.com Stability-indicating TLC methods have been developed for tedizolid phosphate and its degradants. nih.govsciencegate.appresearchgate.net A typical system might use precoated silica gel 60F254 plates with a mobile phase such as methanol (B129727):butanol:ethyl acetate:ammonia. oup.comnih.gov While TLC itself is not typically used for the preparative isolation of chiral impurities, chiral TLC plates are available and can be used to quickly screen for effective mobile phase systems for preparative chiral HPLC.

Non-Chromatographic Isolation Methodologies (e.g., Recrystallization, Extraction)

Non-chromatographic techniques are often used for bulk purification and can sometimes be exploited to enrich specific impurities. A patented method for purifying tedizolid phosphate involves treating the crude product with absolute ethanol. google.com This process dissolves impurities that are less polar than tedizolid phosphate, which can then be removed by filtration. Subsequent steps involving conversion to a salt, acidification, and crystallization further enhance purity. google.com While this method may not be effective for removing the enantiomeric impurity due to identical solubility, it is critical for removing other process-related impurities, thereby simplifying the subsequent high-resolution chiral chromatographic isolation.

Spectroscopic Characterization Techniques for Structural Determination

Once an enriched or isolated sample of this compound is obtained, its structure must be unequivocally confirmed. This is accomplished using a combination of spectroscopic techniques. semanticscholar.org As the enantiomer of tedizolid phosphate, its spectroscopic data (NMR, MS, IR) are expected to be identical to those of the (R)-isomer, with the exception of its interaction with polarized light (optical rotation) or a chiral environment (e.g., in NMR with a chiral shift reagent).

Table 2: Expected 1H-NMR Spectroscopic Data for this compound (Based on the structure of the known (R)-isomer and related intermediates)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source (Analogous) |

|---|---|---|---|

| ~8.9 | s | Tetrazole ring H | google.com |

| ~8.3 | d | Pyridinyl H | google.com |

| ~8.0 | m | Pyridinyl H | google.com |

| ~7.5 | m | Phenyl H | google.com |

| ~4.8 | m | Oxazolidinone CH | google.com |

| ~4.5 | s | N-CH3 (tetrazole) | google.com |

| ~4.2 | m | CH2-O-P | google.com |

| ~4.0 | t | Oxazolidinone CH2 | google.com |

Table 3: Expected 13C-NMR Spectroscopic Data for this compound (Based on the structure of the known (R)-isomer and general oxazolidinone data)

| Chemical Shift (δ, ppm) | Assignment | Source (Analogous) |

|---|---|---|

| ~154 | C=O (oxazolidinone) | orientjchem.org |

| ~164-140 | Aromatic/Heteroaromatic C | orientjchem.org |

| ~125-115 | Aromatic/Heteroaromatic C-H | orientjchem.org |

| ~71 | Oxazolidinone CH | orientjchem.org |

| ~65 | CH2-O-P | orientjchem.org |

| ~46 | Oxazolidinone CH2 | orientjchem.org |

Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound (Based on published data for Tedizolid Phosphate degradation)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Source |

|---|---|---|

| 451.3 [M+H]+ | Protonated Molecule | chemicalbook.com |

| 371.1 [M+H - H3PO4]+ | Loss of phosphoric acid to form Tedizolid | researchgate.netnih.gov |

Table 5: Expected FT-IR Absorption Bands for this compound (Based on general data for oxazolidinone and phosphate-containing compounds)

| Wavenumber (cm-1) | Assignment | Source (Analogous) |

|---|---|---|

| ~3400 | O-H stretch (phosphate) | rdd.edu.iqrdd.edu.iq |

| ~3100 | Aromatic C-H stretch | orientjchem.org |

| ~2950 | Aliphatic C-H stretch | orientjchem.org |

| ~1750 | C=O stretch (oxazolidinone lactam) | rdd.edu.iqrdd.edu.iq |

| ~1620, ~1515 | Aromatic C=C stretch | orientjchem.org |

| ~1230 | C-F stretch | orientjchem.org |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the characterization of pharmaceutical impurities, providing vital information on molecular weight and structure. contractpharma.com In the case of this compound, various MS techniques are employed to build a comprehensive structural profile.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the initial identification of unknown impurities. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas, a critical step in narrowing down potential structures. For instance, studies on related Tedizolid degradation products have successfully utilized LC-HRMS to propose molecular formulas for various impurities. nih.govresearchgate.net The high mass accuracy, typically below 3 ppm, afforded by instruments like the Q Exactive Orbitrap LC-MS/MS system, is crucial for confidently assigning an elemental composition to the impurity. resolvemass.caresearchgate.net

Table 1: Illustrative HRMS Data for a Potential Torezolid Impurity This table is a representative example based on typical analytical findings for related compounds.

| Observed m/z [M+H]⁺ | Predicted Molecular Formula | Calculated Mass | Mass Error (ppm) |

|---|---|---|---|

| 384.1150 | C₁₇H₁₄FN₅O₄ | 384.1159 | -2.3 |

Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MSn) is employed to probe the structure of this compound by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov This process provides a "fingerprint" of the molecule, revealing its substructural components. By comparing the fragmentation pattern of the impurity with that of the parent drug, Torezolid, analysts can deduce the location of structural modifications. For example, the loss of specific neutral fragments can indicate the presence or alteration of functional groups. The fragmentation pathways of Tedizolid and its impurities have been investigated using techniques like UPLC-MSn, providing insights into the degradation mechanisms. nih.govresearchgate.net

Table 2: Representative MS/MS Fragmentation Data for a Postulated this compound This table is a hypothetical representation to illustrate the type of data obtained.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Postulated Neutral Loss | Structural Implication |

|---|---|---|---|

| 384.1 | 370.1, 338.1, 272.1 | CH₂, CO, C₃H₄O₂ | Modification on the oxazolidinone ring or side chain |

Electrospray Ionization (ESI) Techniques for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like Torezolid and its impurities. jst.go.jp ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation within the ion source and ensuring the prominent detection of the molecular ion ([M+H]⁺ or [M-H]⁻). contractpharma.com This is a critical prerequisite for both HRMS and MSn experiments, as the accurate mass and subsequent fragmentation analysis depend on the successful generation and detection of the intact molecular ion. Studies on Tedizolid phosphate degradation products have effectively used ESI in conjunction with LC-MS to characterize impurities. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive insights into the precise arrangement of atoms within a molecule, making it a powerful tool for unambiguous structure elucidation. contractpharma.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Chemical Shift and Coupling Information

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the structural analysis of this compound. ¹H NMR provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR provides information about the different carbon environments in the molecule. By comparing the ¹H and ¹³C NMR spectra of the impurity with those of Torezolid, specific structural changes can be identified. For example, the disappearance of a signal or a significant change in the chemical shift of a particular proton or carbon can pinpoint the site of modification. jst.go.jpnewdrugapprovals.org

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Torezolid and a Hypothetical Impurity 03 This table is for illustrative purposes, showing potential shifts that could indicate a structural change.

| Proton | Torezolid (DMSO-d₆) | Hypothetical Impurity 03 (DMSO-d₆) | Inferred Change |

|---|---|---|---|

| H-5' | ~4.77 | ~4.95 | Change in substituent on the oxazolidinone ring |

| CH₂OH | ~3.61-3.73 | Absent | Oxidation of the hydroxymethyl group |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of this compound by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to four bonds). This is particularly powerful for connecting different fragments of the molecule and for identifying quaternary carbons.

Together, these 2D NMR techniques provide a detailed connectivity map of the impurity, allowing for the definitive elucidation of its structure. resolvemass.canewdrugapprovals.org The successful characterization of numerous pharmaceutical impurities has relied on the combined power of these advanced NMR methods. contractpharma.com

Based on a comprehensive review of publicly available scientific and chemical supplier data, it is not possible to definitively identify a single, universally recognized chemical structure for a compound designated as "this compound." The search has revealed at least three different chemical structures that are referred to as "Tedizolid Impurity 3" by various sources. This ambiguity makes it impossible to provide a scientifically accurate and focused article as requested, since the analytical data (Infrared Spectroscopy, UV-Visible Spectroscopy, and X-ray Diffraction) are unique to a specific molecular structure.

The different compounds identified as "Torezolid/Tedizolid Impurity 3" include:

Structure 1: An overalkylated-phosphorylated impurity.

Systematic Nomenclature: (S)-1-(((R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl dihydrogen phosphate pharmaceresearch.com

Molecular Formula: C₂₀H₂₂FN₆O₈P pharmaceresearch.com

Molecular Weight: 524.4 g/mol pharmaceresearch.com

Structure 2: A pyridine (B92270) N-oxide derivative.

Systematic Nomenclature: (R)-5-(2-fluoro-4-(2-oxo-5-((phosphonooxy)methyl)oxazolidin-3-yl)phenyl)-2-(2-methyl-2H-tetrazol-5-yl)pyridine 1-oxide simsonpharma.com

Molecular Formula: C₁₇H₁₆FN₆O₇P simsonpharma.com

Molecular Weight: 466.32 g/mol simsonpharma.com

Structure 3: A brominated intermediate.

Systematic Nomenclature: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one chemwhat.comaquigenbio.com

Molecular Formula: C₁₀H₉BrFNO₃ chemwhat.com

Molecular Weight: 290.1 g/mol aquigenbio.com

Given that the identity of "this compound" is ambiguous, providing specific analytical data for sections 2.2.3, 2.2.4, 2.3, and 2.4 as requested would be speculative and scientifically unsound. Each of the structures listed above would produce entirely different spectroscopic and crystallographic data.

Due to the conflicting information regarding the chemical identity of "this compound" and the strict requirement to focus solely on this specific compound, it is not feasible to generate the requested article. A prerequisite for a detailed and accurate analysis is a single, confirmed chemical structure, which is not available in the public domain for a compound with this designation.

Origin and Formation Pathways of Torezolid Impurity 03

Process-Related Impurity Formation Mechanisms

The manufacturing of Torezolid is a multi-step chemical synthesis. During this intricate process, a number of factors can contribute to the generation of impurities. Torezolid Impurity 03, chemically identified as (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, is a prime example of a process-related impurity that can arise from the synthetic route.

In the synthesis of Torezolid, (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one serves as a crucial building block. It is a key intermediate that is coupled with another significant fragment of the final molecule. Therefore, the primary mechanism for the presence of this compound in the final product is the incomplete consumption of this intermediate during the coupling reaction. If the reaction does not proceed to completion, unreacted (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be carried through subsequent steps and appear as an impurity in the final Torezolid API.

The purity of the starting materials themselves is also a critical factor. Any impurities present in the initial raw materials can potentially react in subsequent steps to form new, undesired compounds or may be structurally similar to the intermediates, making their removal challenging.

The synthesis of Torezolid often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This type of reaction, while highly efficient, can be prone to the formation of by-products. Common side reactions in Suzuki-Miyaura coupling that can contribute to the impurity profile include:

Homocoupling: The self-coupling of the boronic acid or ester reagent can lead to the formation of dimeric by-products.

Dehalogenation: The starting halide (in this case, the bromo group on the Impurity 03 intermediate) can be replaced by a hydrogen atom, leading to a dehalogenated by-product. yonedalabs.com

Protodeboronation: The boronic acid can be cleaved from the aromatic ring and replaced by a hydrogen atom, particularly under certain pH conditions.

While these by-products are not this compound itself, their formation consumes the reactants and can alter the stoichiometry of the reaction, potentially leading to a higher concentration of unreacted intermediates like Impurity 03.

The choice of reagents, ligands, and catalysts in the Torezolid synthesis is critical in controlling the impurity profile. In the context of the Suzuki-Miyaura coupling, the palladium catalyst and its associated ligands play a pivotal role.

The selection of the phosphine (B1218219) ligand, for instance, can significantly influence the rate of the desired cross-coupling reaction versus the rates of side reactions like homocoupling and dehalogenation. Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of the catalytic cycle and minimize the formation of by-products. researchgate.net The choice of base is also crucial, as it not only activates the boronic acid but can also influence the stability of the reactants and intermediates. An inappropriate choice of base can lead to the degradation of starting materials or promote side reactions. stackexchange.com

The quality of the palladium catalyst is another important consideration. The presence of palladium(II) species in a palladium(0) catalyst can promote the homocoupling of boronic acids. yonedalabs.com Therefore, careful selection and handling of the catalyst are essential to minimize the formation of such by-products.

The conditions under which the synthesis of Torezolid is carried out have a profound impact on the formation of impurities, including the carry-over of this compound.

Temperature: Higher reaction temperatures can increase the rate of the desired coupling reaction but may also accelerate the rates of side reactions and the degradation of reactants and products. researchgate.net An optimal temperature profile must be established to ensure a high conversion of the starting materials to the desired product while minimizing the formation of impurities.

pH: The pH of the reaction mixture can affect the stability of the reactants and the efficiency of the catalyst. In Suzuki-Miyaura coupling, the basicity of the medium is critical for the transmetalation step. However, excessively high or low pH can lead to the degradation of the starting materials or products.

Solvents: The choice of solvent can influence the solubility of the reactants, reagents, and catalyst, thereby affecting the reaction rate and impurity profile. The solvent can also play a role in the stability of the catalytic species. For instance, in some palladium-catalyzed reactions, the solvent can coordinate to the metal center and influence its catalytic activity. nih.gov

| Factor | Influence on Impurity Formation | Mitigation Strategies |

|---|---|---|

| Starting Material Purity | Impurities in starting materials can lead to the formation of new by-products. | Use of highly purified starting materials and intermediates with stringent specifications. |

| Reaction Completeness | Incomplete reaction leads to the carry-over of unreacted intermediates like Impurity 03. | Optimization of reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. |

| Catalyst and Ligand Choice | Suboptimal catalyst/ligand systems can promote side reactions such as homocoupling and dehalogenation. | Selection of highly active and selective catalyst and ligand systems. |

| Reaction Temperature | Elevated temperatures can increase the rate of side reactions and degradation. | Precise temperature control throughout the reaction. |

| Solvent System | The solvent can affect reactant solubility and catalyst stability. | Choice of an appropriate solvent system that maximizes the rate of the desired reaction. |

Degradation Product Formation Pathways

In addition to being a process-related impurity, compounds structurally related to this compound could potentially be formed through the degradation of the Torezolid molecule. Forced degradation studies on Tedizolid (B1663884) phosphate (B84403), the prodrug of Torezolid, have shown that it is susceptible to degradation under hydrolytic conditions. nih.govresearchgate.netresearchgate.net

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The oxazolidinone ring in Torezolid is a potential site for hydrolytic cleavage.

Acidic Conditions: Under acidic conditions, the hydrolysis of the oxazolidinone ring can be initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This can lead to the opening of the oxazolidinone ring. Forced degradation studies have confirmed that Tedizolid phosphate degrades significantly under acidic conditions. nih.govresearchgate.netresearchgate.net

Basic Conditions: In the presence of a base, the hydrolysis of the oxazolidinone ring can occur through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This can also lead to the cleavage of the ring. Similar to acidic conditions, significant degradation of Tedizolid phosphate has been observed under basic conditions. nih.govresearchgate.netresearchgate.net

Neutral Conditions: While generally more stable under neutral pH, prolonged exposure to water, especially at elevated temperatures, can still lead to slow hydrolysis of the oxazolidinone ring. However, studies have shown that Tedizolid phosphate is relatively stable under neutral hydrolytic conditions compared to acidic and basic environments. nih.govresearchgate.netresearchgate.net

The cleavage of the bond between the oxazolidinone ring and the fluorophenyl moiety would be required to form this compound as a degradation product. While the primary source of this impurity is process-related, understanding the hydrolytic stability of the Torezolid molecule is crucial for determining appropriate storage and handling conditions to prevent the formation of degradation products.

| Condition | Potential Degradation Pathway | Observed Stability |

|---|---|---|

| Acidic Hydrolysis | Protonation of the carbonyl oxygen followed by nucleophilic attack of water, leading to oxazolidinone ring opening. | Significant degradation observed in forced degradation studies. nih.govresearchgate.netresearchgate.net |

| Basic Hydrolysis | Nucleophilic attack of hydroxide ion on the carbonyl carbon, leading to oxazolidinone ring opening. | Significant degradation observed in forced degradation studies. nih.govresearchgate.netresearchgate.net |

| Neutral Hydrolysis | Slow hydrolysis of the oxazolidinone ring upon prolonged exposure to water. | Relatively stable compared to acidic and basic conditions. nih.govresearchgate.netresearchgate.net |

Based on a thorough review of available scientific and commercial literature, it is not possible to generate an article focusing on the formation of “this compound” through the degradation pathways specified in the provided outline.

Searches have identified "this compound" (also known as Tedizolid Impurity 3) as the chemical compound (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one . synzeal.comkmpharma.in This compound is commercially available as a reference standard for analytical purposes, such as method development and validation. synzeal.comaquigenbio.com

However, the fundamental premise of the requested article—that this specific impurity is formed through the degradation of the parent drug, Torezolid (Tedizolid)—is not supported by the available data. A structural comparison between Torezolid and Impurity 03 reveals that the impurity is likely a synthetic intermediate or a process-related impurity from the manufacturing of the active pharmaceutical ingredient, rather than a product of its degradation.

Torezolid (Tedizolid): (R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one chemicalbook.com

This compound: (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one synzeal.com

The key structural difference is the substituent at the 4-position of the phenyl ring. In the final drug, this is a complex methyl-tetrazol-pyridine group, whereas in Impurity 03, it is a bromine atom. Degradation pathways such as oxidation, photolysis, or thermal stress are highly unlikely to cause the cleavage of a stable aryl-aryl bond and its replacement with a bromine atom. Such a transformation is characteristic of a synthetic precursor used in cross-coupling reactions to build the final molecule. newdrugapprovals.org

Forced degradation studies on Torezolid (as Tedizolid Phosphate) have been conducted and show that the drug is susceptible to degradation under hydrolytic (acidic, basic) and oxidative conditions, while being relatively stable under thermal and photolytic stress. veeprho.com These studies lead to the formation of various degradation products, but none are identified as (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Known degradants include products of hydrolysis and oxidation, such as N-oxide species. veeprho.com

Therefore, generating an article based on the provided outline would require fabricating the formation pathways for this compound via oxidative, photolytic, and thermal degradation, which would be scientifically inaccurate and constitute hallucination. The available evidence points to this impurity being related to the synthesis process, not degradation.

Analytical Method Development and Validation for Torezolid Impurity 03 Quantification

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or other components in the drug product. chromatographyonline.com The development of such a method for Torezolid Impurity 03 involves a systematic approach to select the appropriate chromatographic conditions that ensure the separation and resolution of the impurity from the torezolid peak and other potential impurities. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like torezolid and its impurities. ijprajournal.com A reversed-phase HPLC (RP-HPLC) method is typically developed for the separation and quantification of this compound.

The development process involves the optimization of several parameters to achieve the desired separation. A C18 or C8 column is commonly selected as the stationary phase due to its hydrophobicity, which allows for the effective separation of a wide range of organic molecules. ijrpb.com The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijrpb.com A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to ensure the elution of all components with good peak shape and resolution. ijrpb.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and selectivity of the analytes. ijrpb.com

Detection is typically carried out using a UV-Visible or a Photodiode Array (PDA) detector. shimadzu.com The wavelength for detection is chosen based on the UV absorbance maxima of this compound and torezolid to ensure maximum sensitivity.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) ijrpb.com |

| Mobile Phase | A: 0.05% Trifluoroacetic Acid in Water B: Acetonitrile chemmethod.com |

| Elution | Gradient ijrpb.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 251 nm |

| Injection Volume | 10 µL ijrpb.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at higher pressures compared to conventional HPLC. creative-proteomics.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. ijprajournal.com The principles of method development for UPLC are similar to HPLC, but the system's ability to handle higher backpressures allows for the use of longer columns or higher flow rates for even greater efficiency. creative-proteomics.com

The transition from an HPLC to a UPLC method for the analysis of this compound can offer substantial benefits in a quality control setting by increasing sample throughput. ijpcbs.com The reduced run times also lead to a decrease in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique. creative-proteomics.com

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm creative-proteomics.com |

| Pressure | ~2000-4000 psi | ~10000-15000 psi creative-proteomics.com |

| Analysis Time | Longer | Up to 9x faster ijprajournal.com |

| Resolution | Good | Higher ijprajournal.com |

| Solvent Consumption | Higher | Lower creative-proteomics.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, torezolid and its expected degradation or process-related impurities are typically large, polar, and non-volatile molecules. Therefore, GC is generally not a suitable technique for the direct analysis of this compound without a derivatization step to increase its volatility. Such a derivatization process can be complex and may introduce additional sources of error. GC is, however, highly relevant for the quantification of residual solvents, which are a different class of impurities that may be present in the API.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for impurity profiling. chimia.ch By coupling the separation power of HPLC or UPLC with the detection capabilities of a mass spectrometer, it is possible to obtain molecular weight information for each separated component. ijprajournal.com This is crucial for the unambiguous identification of unknown impurities and for confirming the identity of known impurities like this compound. americanpharmaceuticalreview.com

LC-MS can be used to elucidate the structures of degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). americanpharmaceuticalreview.com Techniques like tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in the structural characterization of the impurity. americanpharmaceuticalreview.com

Method Validation Parameters (In Accordance with ICH Q2(R1) Guideline)

Once a suitable analytical method is developed, it must be validated to ensure that it is fit for its intended purpose. ich.org The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics for various analytical procedures. ich.orgamericanpharmaceuticalreview.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org For an impurity method, this means demonstrating that the peak corresponding to this compound is well-resolved from the torezolid peak and any other potential impurities.

To demonstrate specificity, forced degradation studies are performed on torezolid. scispace.com The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govresearchgate.net The stressed samples are then analyzed using the developed method to show that the impurity peak is free from interference from the degradation products.

Peak purity is typically assessed using a Photodiode Array (PDA) detector. sepscience.compharmaknowledgeforum.com A PDA detector acquires the entire UV-visible spectrum at multiple points across the eluting peak. industrialpharmacist.com The software then compares these spectra. industrialpharmacist.com If the peak is pure (i.e., contains only a single compound), the spectra will be identical. pharmaknowledgeforum.comindustrialpharmacist.com Any significant difference indicates the presence of a co-eluting impurity. industrialpharmacist.com The peak purity is often evaluated by comparing a calculated "purity angle" to a "purity threshold." industrialpharmacist.com A purity angle lower than the threshold suggests the peak is pure. industrialpharmacist.com

| Sample | Peak | Purity Angle | Purity Threshold | Result |

|---|---|---|---|---|

| Standard Solution | This compound | 0.125 | 0.280 | Pass industrialpharmacist.com |

| Acid Degraded Sample | This compound | 0.130 | 0.285 | Pass industrialpharmacist.com |

| Base Degraded Sample | This compound | 0.128 | 0.282 | Pass industrialpharmacist.com |

| Oxidative Degraded Sample | This compound | 0.135 | 0.290 | Pass industrialpharmacist.com |

Linearity and Calibration Range Determination

Linearity studies are performed to demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. ut.ee For impurity quantification, the International Council for Harmonisation (ICH) guidelines recommend a minimum of five concentration levels to establish linearity. ich.org The calibration range is established by confirming that the analytical procedure has an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of the analyte at the extremes of the specified range. ich.org

In a typical High-Performance Liquid Chromatography (HPLC) method for impurity analysis, a calibration curve is constructed by plotting the peak area response against the known concentration of the impurity standard. researchgate.net The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be greater than 0.99. researchgate.netjournalbji.com For "this compound," a hypothetical linearity study might involve preparing standard solutions at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 (LOQ) | 12,500 |

| 1.0 | 25,200 |

| 2.5 | 63,000 |

| 5.0 | 124,500 |

| 7.5 | 188,000 |

| Correlation Coefficient (r²) | > 0.999 |

| Linear Regression Equation | y = 25000x + 500 |

| This table presents hypothetical data for illustrative purposes. |

Precision Studies (Repeatability and Intermediate Precision)

Precision studies demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com This is typically assessed at two levels: repeatability and intermediate precision. ich.org

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. ich.org It is often determined by performing a minimum of six replicate determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each). ich.org

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. ich.org The results from these studies are often reported as the Relative Standard Deviation (%RSD). For impurity analysis, the acceptance criterion for %RSD is typically not more than 10-15%, depending on the concentration level.

Table 2: Example of Precision Study Results for this compound

| Precision Type | Parameter | Acceptance Criteria (%RSD) | Results (%RSD) |

| Repeatability | 6 replicate injections of 100% test concentration | ≤ 5.0 | 1.2 |

| Intermediate Precision | Analysis on different days by different analysts | ≤ 10.0 | 2.5 |

| This table presents hypothetical data for illustrative purposes. |

Accuracy and Recovery Assessment

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. elementlabsolutions.com For impurity quantification, accuracy is typically determined by performing recovery studies on a placebo or drug substance spiked with known amounts of the impurity. ich.org The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations/three replicates each). ich.org

The accuracy is reported as the percentage recovery of the known added amount of the analyte. ich.org For impurities, the acceptance criteria for recovery are generally within 80-120% of the true value, although this can vary depending on the concentration level. turkjps.org

Table 3: Hypothetical Accuracy and Recovery Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 1.0 | 0.98 | 98.0 |

| 5.0 | 5.05 | 101.0 |

| 10.0 | 9.90 | 99.0 |

| Average Recovery (%) | 99.3 | |

| This table presents hypothetical data for illustrative purposes. |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmanueva.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmanueva.com

Several methods can be used to determine LOD and LOQ, including visual evaluation, the signal-to-noise ratio, and the use of the standard deviation of the response and the slope of the calibration curve. sepscience.com For the signal-to-noise ratio method, an LOD is typically established at a ratio of 3:1, while the LOQ is established at a ratio of 10:1. researchgate.net For impurity methods, it is crucial that the LOQ is below the reporting threshold for the impurity. americanpharmaceuticalreview.com

Table 4: Illustrative LOD and LOQ Values for this compound

| Parameter | Method | Acceptance Criteria | Result (µg/mL) |

| LOD | Signal-to-Noise | S/N ratio ≈ 3:1 | 0.15 |

| LOQ | Signal-to-Noise | S/N ratio ≈ 10:1 | 0.50 |

| This table presents hypothetical data for illustrative purposes. |

Robustness and Ruggedness Testing

Robustness testing is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. elementlabsolutions.com It provides an indication of the method's reliability during normal usage. elementlabsolutions.com Ruggedness is often considered a part of robustness and assesses the degree of reproducibility of test results obtained under a variety of conditions, such as different laboratories, analysts, instruments, and reagent lots.

Typical parameters that are intentionally varied during robustness testing for an HPLC method include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Different column batches chromatographytoday.com

The effect of these variations on the analytical results (e.g., peak resolution, retention time, and quantification) is evaluated. The method is considered robust if the results remain within the acceptance criteria despite these small changes.

Table 5: Example of a Robustness Study Design for this compound Analysis

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Acetonitrile in Mobile Phase (%) | 30 | 28 | 32 |

| Column Temperature (°C) | 35 | 33 | 37 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| This table presents hypothetical data for illustrative purposes. |

Optimization of Chromatographic Conditions for this compound Analysis

The goal of optimizing chromatographic conditions is to achieve a reliable and efficient separation of "this compound" from the main API (Torezolid) and any other potential impurities. japsonline.com This involves a systematic approach to selecting and refining various parameters of the HPLC system.

Stationary Phase Selection (e.g., C18, C8)

The choice of the stationary phase is a critical first step in method development and is based on the chemical properties of the analytes. sigmaaldrich.com For the separation of drug molecules and their related impurities, reversed-phase chromatography is the most common technique. japsonline.com

C18 (Octadecylsilane) columns are the most widely used reversed-phase columns due to their high hydrophobicity and ability to separate a wide range of non-polar to moderately polar compounds. nih.govvscht.cz They are often the first choice for impurity profiling in pharmaceutical analysis. nih.gov

C8 (Octylsilane) columns are less hydrophobic than C18 columns. journalbji.com They provide shorter retention times for non-polar analytes and can offer different selectivity for polar compounds compared to C18 columns. journalbji.com

The selection between a C18 and a C8 column for the analysis of "this compound" would depend on the polarity of the impurity relative to Torezolid and other potential impurities. Initial screening with both types of columns is often performed to determine which provides better resolution and peak shape. Other stationary phases, such as phenyl or cyano columns, could also be considered to achieve the desired selectivity. americanpharmaceuticalreview.comchromatographyonline.com

An in-depth analysis of the analytical method development for the quantification of this compound reveals a meticulous process centered on optimizing chromatographic conditions to ensure sensitivity, specificity, and accuracy. The development process systematically refines key parameters of the High-Performance Liquid Chromatography (HPLC) method.

2 Mobile Phase Composition, pH, and Gradient Optimization

The optimization of the mobile phase is a critical step in developing a robust method for quantifying this compound. This process involves the careful selection of solvents, pH adjustment, and the fine-tuning of the gradient elution program to achieve adequate separation from the active pharmaceutical ingredient (API) and other potential impurities.

Research Findings: The development of a selective and sensitive method for impurities often employs reversed-phase HPLC (RP-HPLC). The mobile phase typically consists of an aqueous component and an organic modifier. For compounds similar to Torezolid, common organic solvents include acetonitrile and methanol due to their low viscosity and UV transparency. mastelf.com The aqueous phase often contains a buffer, such as phosphate or formate, to control the pH. Modifiers like formic acid or trifluoroacetic acid (TFA) are frequently added at low concentrations (e.g., 0.1%) to improve peak shape and influence selectivity. scispace.com

Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used for impurity profiling methods. chromatographyonline.com This technique allows for the effective elution of both early- and late-eluting impurities within a reasonable analysis time. The gradient slope and duration are optimized to ensure that all relevant impurities, including this compound, are well-resolved from each other and the Torezolid peak. thermofisher.com For instance, a shallow gradient might be employed to separate closely eluting peaks.

Table 1: Mobile Phase Optimization Parameters

| Parameter | Condition Tested | Rationale/Observation |

|---|---|---|

| Organic Solvent | Acetonitrile | Offers low viscosity and good UV transparency, often resulting in better peak shapes. mastelf.com |

| Methanol | A common alternative to acetonitrile, though it may have higher viscosity. mastelf.comscispace.com | |

| Aqueous Phase Buffer | Phosphate Buffer (e.g., 50 mM) | Provides stable pH control for reproducible retention times. researchgate.net |

| Formate/Acetate Buffer | Volatile buffers compatible with mass spectrometry (MS) detection. sci-hub.se | |

| Mobile Phase pH | Acidic (e.g., pH 3.0-4.5) | Often achieved with formic acid or TFA to suppress silanol (B1196071) activity and improve peak shape for basic compounds. sci-hub.seijrpr.com |

| Near Neutral (e.g., pH 6.5) | May be required to achieve optimal selectivity between specific impurities and the API. researchgate.net | |

| Elution Mode | Isocratic | Simpler method but may not be suitable for complex samples with multiple impurities. mdpi.com |

| Gradient | Necessary for separating impurities with a wide range of polarities and achieving optimal resolution in a shorter time. thermofisher.comijrpr.com |

3 Column Temperature and Flow Rate Optimization

Optimizing the column temperature and mobile phase flow rate are essential steps to fine-tune the chromatographic separation, influencing resolution, peak shape, and analysis time.

Research Findings: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. An increase in temperature typically leads to lower backpressure and sharper peaks. However, temperature can also alter the selectivity of the separation, meaning the relative retention of peaks can change. scribd.com Method development studies often evaluate a range of temperatures, for example, from 35°C to 45°C in 5°C increments, to find the optimal balance between resolution and efficiency. shimadzu.com In some cases, a specific temperature, such as 35°C, is chosen because it provides a better baseline and optimal separation of a known impurity from the main drug peak. scispace.com

The flow rate of the mobile phase directly impacts the analysis time and the efficiency of the separation. A lower flow rate can lead to better resolution but increases the run time. scribd.comgoogle.com Conversely, a higher flow rate shortens the analysis time but may compromise resolution. researchgate.net The optimization process involves testing different flow rates (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min) to achieve baseline separation for critical peak pairs in the shortest time possible. scispace.comshimadzu.comgoogle.com The final selected flow rate represents a compromise between speed and separation quality.

Table 2: Column Temperature and Flow Rate Optimization

| Parameter | Condition Tested | Rationale/Observation |

|---|---|---|

| Column Temperature | 35 °C | Can provide better baseline and sufficient resolution for critical pairs. scispace.comshimadzu.com |

| 40 °C | A common starting point that often provides a good balance of efficiency and selectivity. thermofisher.comshimadzu.com | |

| 45 °C | Higher temperature can reduce analysis time by lowering mobile phase viscosity but may impact selectivity. shimadzu.com | |

| Flow Rate | 0.5 mL/min | Lower flow rate used to maximize resolution for closely eluting peaks. google.com |

| 0.8 mL/min | A moderate flow rate evaluated during optimization to balance speed and separation. shimadzu.com | |

| 1.0 mL/min | Higher flow rate to shorten analysis time, used when resolution is not compromised. scispace.com |

4 Detector Wavelength Selection and Optimization

The selection of an appropriate detector wavelength is paramount for achieving the required sensitivity for the quantification of trace-level impurities like this compound.

Research Findings: The detector wavelength is chosen based on the ultraviolet (UV) absorbance spectrum of the impurity. The optimal wavelength is typically the absorbance maximum (λmax) of the analyte, as this provides the highest signal-to-noise ratio, which is crucial for accurate quantification at low levels. For the analysis of Tedizolid (B1663884) and its related compounds, various wavelengths have been reported.

Studies on Tedizolid have utilized detection at 251 nm, 300 nm, and even 230 nm. scispace.comresearchgate.netmdpi.com The selection process involves scanning the UV spectrum of this compound. If the impurity shares a similar chromophore with the parent drug, their λmax may be similar. However, structural differences can lead to shifts in the absorbance maximum. Therefore, the wavelength is optimized to ensure adequate sensitivity for the impurity, even if it is not the λmax of the API. mdpi.com When multiple impurities are analyzed simultaneously, a compromise wavelength may be chosen that provides an adequate response for all compounds of interest. japsonline.com

Table 3: Detector Wavelength Optimization

| Wavelength (nm) | Rationale/Observation |

|---|---|

| 230 nm | Used in some methods for related compounds and may provide good sensitivity for certain impurities. scispace.com |

| 251 nm | A frequently reported wavelength for the analysis of Tedizolid, suggesting it corresponds to a significant absorbance. researchgate.netmdpi.com |

| 300 nm | Studies have found this wavelength to provide the best sensitivity, resolution, and peak area for Tedizolid in some matrices. researchgate.netmdpi.com |

Impurity Control Strategies and Regulatory Compliance for Torezolid Impurity 03

Adherence to ICH Q3A(R2) Guidelines for Impurities in New Drug Substances.europa.eugmp-compliance.orgich.orgpharmabeej.com

The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org This guidance is crucial for identifying and controlling impurities that may arise during the manufacturing process and storage of the drug substance. ich.org

Reporting and Qualification Thresholds for Organic Impurities.pharmabeej.comich.orgslideshare.netyoutube.com

ICH Q3A(R2) establishes thresholds for reporting and qualifying organic impurities based on the maximum daily dose of the drug substance. youtube.compremier-research.com These thresholds dictate when an impurity must be reported in the registration application and when it requires qualification, which involves acquiring and evaluating data to establish its biological safety. ich.orgslideshare.net The level of any impurity present in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. ich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Q3A(R2) guidelines. |

Any impurity at a level greater than the reporting threshold must be reported with the analytical procedures indicated. ich.org Quantitative results should be presented numerically. ich.orgslideshare.netyoutube.com

Control Strategies for Process-Related Impurities.researchgate.netsynthinkchemicals.comtoref-standards.comveeprho.com

Process-related impurities are substances that are introduced or formed during the manufacturing process. researchgate.net Control strategies for these impurities are multifaceted and involve a deep understanding of the chemical process. researchgate.nettoref-standards.com Key strategies include:

Process Optimization: Modifying reaction conditions, purification techniques, and the selection of raw materials to minimize the formation of impurities. toref-standards.compharmaknowledgeforum.com

In-Process Controls: Implementing checks during production to monitor and control impurity levels. synthinkchemicals.comveeprho.com

Purification Techniques: Employing methods such as chromatography, crystallization, and distillation to remove impurities from the active pharmaceutical ingredient (API). pharmaknowledgeforum.com

Specification Limits: Establishing acceptable levels of impurities in the final drug substance based on regulatory guidelines and safety considerations. toref-standards.com

Compliance with ICH Q3B(R2) Guidelines for Impurities in New Drug Products.europa.eugmp-compliance.orgich.orgxinfuda-group.comtga.gov.aufda.gov

The ICH Q3B(R2) guideline provides guidance on the content and qualification of impurities in new drug products. europa.eugmp-compliance.org This guideline is complementary to ICH Q3A(R2) and focuses on impurities that arise during the manufacturing and storage of the final drug product, known as degradation products. ich.orgxinfuda-group.comzaimspharma.com

Monitoring and Control of Degradation Products.ich.orgxinfuda-group.comzaimspharma.com

Degradation products may form due to the degradation of the drug substance or interactions with excipients and the container closure system. ich.orgxinfuda-group.com A summary of the degradation products observed during manufacturing and stability studies of the new drug product should be provided. ich.orgxinfuda-group.com This summary should be based on a scientific appraisal of potential degradation pathways. ich.orgxinfuda-group.com Control of these products involves:

Stability Studies: Conducting long-term stability studies to identify degradation products that may form over time. synthinkchemicals.com

Analytical Testing: Using validated analytical methods to detect and quantify degradation products. toref-standards.com

Setting Acceptance Criteria: Establishing limits for degradation products in the drug product specification based on safety data and stability profiles.

Assessment of Drug-Excipient Interaction Products.ich.orgxinfuda-group.comzaimspharma.com

Interactions between the drug substance and excipients can lead to the formation of new impurities. ich.orgxinfuda-group.com The assessment of these potential interaction products is a critical part of drug development. This involves:

Excipient Compatibility Studies: Performing studies to evaluate the potential for reactions between the drug substance and various excipients under stressed conditions.

Scientific Appraisal: A sound scientific appraisal of potential degradation pathways and impurities arising from the interaction with excipients and/or the immediate container closure system is necessary. ich.orgxinfuda-group.com

Impurity Profiling: Comparing the impurity profiles of the drug product with those of the drug substance to identify any new impurities.

Assessment of Potential Mutagenic Impurity (ICH M7 Guideline).europa.euresearchgate.netraps.orgich.orgich.org

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euraps.orgich.org This is particularly important for impurities that have the potential to directly cause DNA damage, even at low levels. raps.org

The assessment for mutagenic potential is required for both actual and potential impurities. researchgate.net The guideline outlines a risk-based approach to classify impurities and determine appropriate control strategies. researchgate.net This involves a combination of computational (in silico) predictions and experimental assays, such as the bacterial reverse mutation (Ames) test. researchgate.net

The guideline establishes a Threshold of Toxicological Concern (TTC) for mutagenic impurities, which is a level of exposure that is considered to pose a negligible carcinogenic risk. For long-term treatment, the TTC is typically set at 1.5 µ g/day . Based on this, control strategies are developed to ensure that the level of any mutagenic impurity in the final drug product is below this threshold.

Application of (Q)SAR Prediction Methodologies (Expert Rule-Based and Statistical)

To proactively assess the potential genotoxic risk of impurities, regulatory guidelines such as the ICH M7 recommend the use of in silico (computational) toxicology assessments. These methods, known as (Quantitative) Structure-Activity Relationship ((Q)SAR) predictions, are instrumental in the early identification of potentially mutagenic compounds, thereby guiding the development of appropriate control strategies. The ICH M7 guideline specifically advocates for a complementary approach, utilizing both an expert rule-based and a statistical-based methodology.

Expert Rule-Based Methodologies: These systems, such as Lhasa Limited's Derek Nexus, employ a knowledge-based approach. They contain a curated set of structural alerts (toxicophores) and associated reasoning rules derived from a vast database of existing toxicological data. When a chemical structure is evaluated, the system identifies any known structural fragments that are associated with mutagenicity.

For a compound like the (S)-isomer of Tedizolid (B1663884) Phosphate (B84403), a (Q)SAR analysis would scrutinize its complex structure for any moieties that have been previously linked to DNA reactivity. Similarly, for (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, the presence of the bromo- and fluoro-substituted aromatic ring and the oxazolidinone core would be assessed against the rule base. The output would indicate whether any structural alerts are triggered and provide a rationale for the prediction.

Statistical-Based Methodologies: In parallel, statistical-based (Q)SAR models, such as Sarah Nexus (also from Lhasa Limited), are employed. These models are built upon large datasets of chemical structures and their corresponding experimental mutagenicity data (typically from the Ames test). Through machine learning algorithms, these systems learn the relationships between various molecular descriptors and the likelihood of a compound being mutagenic.

The prediction for Torezolid Impurity 03, regardless of its specific identity, would be based on a statistical comparison of its structural features to those of the compounds in the model's training set. The outcome is typically a probability of mutagenicity. The combination of both expert rule-based and statistical predictions provides a more robust and reliable assessment of the potential genotoxic risk.

| (Q)SAR Methodology | Description | Application to this compound |

| Expert Rule-Based | Utilizes a knowledge base of structural alerts and mechanistic reasoning to predict toxicity. | Identifies any known toxicophores within the chemical structure of the impurity. |

| Statistical-Based | Employs machine learning algorithms on large datasets to statistically correlate chemical structure with mutagenicity. | Provides a probabilistic assessment of the impurity's mutagenic potential based on its similarity to known mutagens and non-mutagens. |

Classification of this compound According to ICH M7 Classes

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Based on the available evidence, impurities are classified into one of five classes, which then dictates the necessary control strategy.

The classification of this compound would proceed as follows:

Literature and Database Search: The first step involves a thorough search of available carcinogenicity and bacterial mutagenicity data for the specific impurity.

(Q)SAR Assessment: If no empirical data exists, the results from the expert rule-based and statistical (Q)SAR analyses are considered.

Based on these assessments, this compound would be assigned to one of the following ICH M7 classes:

Class 1: Known mutagenic carcinogens. These impurities are controlled at or below a compound-specific acceptable limit.

Class 2: Known mutagens with unknown carcinogenic potential. These are also controlled at or below a compound-specific acceptable limit, often derived from the Threshold of Toxicological Concern (TTC).

Class 3: Alerting structure, unrelated to the API, with no mutagenicity data. These impurities require control at the TTC unless a negative Ames test is obtained.

Class 4: Alerting structure, shared with the API or related compounds that have tested negative for mutagenicity. These are treated as non-mutagenic impurities.

Class 5: No structural alerts for mutagenicity. These are also treated as non-mutagenic impurities.

Without specific public data on the (Q)SAR assessment of either potential identity of this compound, a definitive classification cannot be provided here. However, the process would involve a rigorous evaluation of the in silico predictions. A positive finding from both complementary (Q)SAR models would likely place the impurity in Class 3, necessitating stringent control measures or further experimental testing (an Ames test). Conversely, if both models yield negative results, it could be classified as Class 5 and controlled according to ICH Q3A/B guidelines for non-mutagenic impurities.

| ICH M7 Class | Definition | Control Strategy |

| Class 1 | Known mutagenic carcinogen | Control at or below compound-specific acceptable limit |

| Class 2 | Known mutagen, unknown carcinogenic potential | Control at or below compound-specific acceptable limit (often TTC-based) |

| Class 3 | Alerting structure, no data | Control at TTC or conduct Ames test |

| Class 4 | Alerting structure, but non-mutagenic in related compounds | Treat as non-mutagenic impurity |

| Class 5 | No structural alerts | Treat as non-mutagenic impurity |

Integration of Impurity Control within Good Manufacturing Practice (GMP) Principles

Good Manufacturing Practice (GMP) provides the overarching framework for ensuring that pharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use. The control of impurities is a fundamental aspect of GMP.

For this compound, a robust control strategy integrated within GMP principles would encompass the entire manufacturing process, from raw material sourcing to the final API release.

Key GMP Principles for Impurity Control:

Process Understanding and Control: A thorough understanding of the synthetic route for Torezolid is essential to identify potential sources of this compound. For the (S)-isomer of Tedizolid Phosphate, this would involve controlling the stereochemistry of the synthesis. For (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, its formation as a potential intermediate or by-product would be mapped, and critical process parameters (CPPs) that influence its formation and carry-over would be identified and controlled.

Raw Material Control: The quality of starting materials and reagents is critical. Specifications for these materials would be established to limit the introduction of any precursors that could lead to the formation of this compound.

In-Process Controls (IPCs): Analytical tests would be implemented at critical stages of the manufacturing process to monitor the levels of this compound. This allows for early detection and mitigation of any process deviations that could lead to unacceptable levels of the impurity in the final API.

Purification Procedures: The manufacturing process would include validated purification steps, such as crystallization or chromatography, designed to effectively remove or reduce this compound to acceptable levels. The efficiency of these steps would be demonstrated through fate and purge studies.

Analytical Method Validation: Sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), are required to accurately detect and quantify this compound at the required low levels. These methods must be validated according to ICH Q2(R1) guidelines to ensure their reliability.

Specification Setting: Based on the toxicological assessment (including (Q)SAR and any experimental data) and the process capability, a stringent acceptance criterion for this compound would be established in the final drug substance specification.

Stability Studies: The potential for this compound to form as a degradant during the storage of the API would be evaluated through comprehensive stability studies under various conditions (e.g., temperature, humidity, light).

Change Control: Any changes to the manufacturing process, raw materials, or equipment would be managed through a formal change control system to assess the potential impact on the impurity profile, including the levels of this compound.

By integrating these GMP principles, pharmaceutical manufacturers can ensure that this compound is effectively controlled, safeguarding the quality and safety of the final Torezolid drug substance.

Theoretical and Computational Studies of Torezolid Impurity 03

Computational Chemistry Approaches for Reaction Pathway Prediction and Mechanistic Insights

The formation of impurities during the synthesis or storage of a drug substance is a critical concern in pharmaceutical development. Computational chemistry provides powerful tools to predict and understand the reaction pathways leading to such impurities. For the formation of the degradation product DP3 from Tedizolid (B1663884) Phosphate (B84403), methods like Density Functional Theory (DFT) are instrumental in elucidating the underlying mechanisms.

For instance, one proposed pathway could involve the initial oxidation of the pyridine (B92270) ring to an N-oxide, followed by the elimination of the phosphate group. An alternative pathway might involve the hydrolysis of the phosphate group first, followed by oxidation. DFT calculations can determine the activation energy barriers for each of these steps, providing a quantitative basis to favor one mechanism over another. These insights are invaluable for developing strategies to minimize the formation of such degradation products by modifying reaction or storage conditions.

| Computational Method | Application in Reaction Pathway Prediction for DP3 Formation | Key Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, geometry optimization of reactants, transition states, and products. | Identification of reactive sites, determination of activation energies, and elucidation of the most probable reaction mechanism. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy energy calculations for key points on the reaction pathway. | Refinement of energy barriers and reaction thermodynamics for greater predictive accuracy. |

| Solvent Models (e.g., PCM, SMD) | Incorporation of solvent effects on the reaction pathway. | More realistic prediction of reaction rates and equilibria in a specific medium (e.g., water, organic solvents). |

Molecular Dynamics Simulations for Conformational Analysis and Stability Predictions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and stability. For an impurity like DP3, MD simulations can reveal how its structural and dynamic properties differ from the parent drug, Tedizolid.

An MD simulation of DP3 would typically be performed by placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule moves, rotates, and changes its shape. The results can provide a detailed picture of the conformational landscape of DP3, identifying its most stable three-dimensional structures.

| MD Simulation Parameter | Information Provided for DP3 | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Overall structural stability of the molecule over time. | Indicates if the molecule maintains a stable conformation or undergoes significant structural changes. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or residues. | Highlights the most mobile parts of the molecule, which can be important for receptor binding. |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance from the solute. | Characterizes the solvation shell and hydrogen bonding interactions with the solvent. |

| Potential Energy | Thermodynamic stability of the system. | Allows for the comparison of the stability of different conformations or in different environments. |

In Silico Tools for Degradation Product Prediction

The proactive prediction of potential degradation products is a key aspect of modern pharmaceutical development, often guided by regulatory requirements. tandfonline.com A variety of in silico tools are available that can predict the likely degradation products of a drug substance under different stress conditions (e.g., acid, base, oxidative, photolytic). beilstein-journals.orgmdpi.com

Software platforms like Zeneth™ from Lhasa Limited are expert rule-based systems that contain a vast knowledge base of chemical degradation reactions. tandfonline.com By inputting the structure of Tedizolid Phosphate, such a tool could predict the formation of DP3 through oxidative pathways. These programs analyze the functional groups present in the molecule and apply known degradation transformation rules to generate a list of potential impurities. beilstein-journals.orgmdpi.com

Furthermore, in silico tools are not limited to predicting the formation of impurities; they can also be used to predict their potential toxicity. nih.gov Studies on Tedizolid Phosphate have utilized web-based prediction systems to evaluate the toxicity of its degradation products. beilstein-journals.orgnih.gov For DP3, these tools can predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity, based on its chemical structure. This allows for an early assessment of the potential risks associated with the impurity, even before it is synthesized and tested in the lab. vub.ac.be

| In Silico Tool/Approach | Application to DP3 | Predicted Outcome/Insight |

|---|---|---|

| Expert Rule-Based Systems (e.g., Zeneth™) | Prediction of degradation pathways for Tedizolid Phosphate. | Identification of DP3 as a potential oxidative degradation product. |

| Quantitative Structure-Toxicity Relationship (QSTR) Models | Prediction of toxicological endpoints for DP3. | Assessment of potential mutagenicity, carcinogenicity, and other toxicities. nih.gov |

| ADME Prediction Software | Prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Estimation of the pharmacokinetic profile of DP3 compared to the parent drug. |

Exploration of Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) for Tedizolid Impurity 03

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties, respectively. For an impurity like DP3, SAR and SPR analyses can help to predict its potential impact on the efficacy and safety of the drug product.